molecular formula C18H21NO B12825069 (1-Benzhydryl-2-methylazetidin-3-yl)methanol

(1-Benzhydryl-2-methylazetidin-3-yl)methanol

Cat. No.: B12825069
M. Wt: 267.4 g/mol
InChI Key: OLKZEGAXXGVFHR-UHFFFAOYSA-N
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Description

(1-Benzhydryl-2-methylazetidin-3-yl)methanol: is a synthetic organic compound characterized by a benzhydryl group attached to an azetidine ring, which is further substituted with a methyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzhydryl-2-methylazetidin-3-yl)methanol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an epoxide, the azetidine ring can be formed under basic conditions.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction. This often involves the reaction of the azetidine derivative with benzhydryl chloride in the presence of a base such as sodium hydride.

    Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group. This can be achieved through a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1-Benzhydryl-2-methylazetidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives. For example, reduction with lithium aluminum hydride can yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the azetidine ring. Reagents such as alkyl halides or acyl chlorides can be used for these transformations.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

    Oxidation: Benzhydryl ketones or aldehydes.

    Reduction: Benzhydryl amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Benzhydryl-2-methylazetidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it a suitable candidate for investigating the activity of enzymes that interact with azetidine rings.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it valuable for producing high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1-Benzhydryl-2-methylazetidin-3-yl)methanol involves its interaction with specific molecular targets. The benzhydryl group can engage in hydrophobic interactions, while the azetidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzhydryl-3-methylazetidin-3-yl)methanol: Similar structure but with a different substitution pattern on the azetidine ring.

    (1-Benzhydryl-2-methylazetidin-3-yl)methanamine: Similar structure but with an amine group instead of a hydroxymethyl group.

    (1-Methylazetidin-3-yl)methanol: Lacks the benzhydryl group, making it less hydrophobic.

Uniqueness

(1-Benzhydryl-2-methylazetidin-3-yl)methanol is unique due to the presence of both the benzhydryl group and the hydroxymethyl group on the azetidine ring. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

(1-benzhydryl-2-methylazetidin-3-yl)methanol

InChI

InChI=1S/C18H21NO/c1-14-17(13-20)12-19(14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17-18,20H,12-13H2,1H3

InChI Key

OLKZEGAXXGVFHR-UHFFFAOYSA-N

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CO

Origin of Product

United States

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